N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride
Description
N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride is an amide derivative characterized by a phenyl ring substituted with an amino group at the 2-position and methyl groups at the 4- and 6-positions. The acetamide functional group is linked to the aromatic ring, and the compound exists as a hydrochloride salt, enhancing its water solubility for applications in chemical synthesis and pharmaceutical research . This compound serves as a versatile reagent in organic synthesis, facilitating the production of complex molecules through strategic structural modifications. Its discontinued commercial availability (as noted in ) underscores its specialized use in niche research contexts.
Properties
IUPAC Name |
N-(2-amino-4,6-dimethylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-6-4-7(2)10(9(11)5-6)12-8(3)13;/h4-5H,11H2,1-3H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJPAIZTAYYJIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)NC(=O)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride typically involves the reaction of 2-amino-4,6-dimethylaniline with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the purification of the product through recrystallization or chromatography to achieve high purity levels required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a metabolite in drug development.
Mechanism of Action
The mechanism of action of N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The compound’s structure allows it to bind to active sites on proteins, altering their function and activity .
Comparison with Similar Compounds
Table 1: Key Characteristics of this compound and Analogous Compounds
*Calculated based on molecular formula (C₁₀H₁�₅N₂O·HCl).
Research Findings and Key Differences
Solubility and Salt Forms
- Hydrochloride salts (e.g., target compound, ) improve aqueous solubility, critical for drug formulation and in vitro assays . Non-salt analogs like the dichlorophenyl derivative in are less soluble, limiting their utility to specific synthetic or impurity-testing contexts .
Biological Activity
N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride is a compound with notable biological activity, particularly in the pharmaceutical domain. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C10H15ClN2O
- Molecular Weight : 202.7 g/mol
- Functional Groups : The compound features an acetamide group attached to a 4,6-dimethylphenyl moiety, which is crucial for its biological activity.
The hydrochloride form of this compound enhances its solubility in aqueous solutions, facilitating its use in various pharmaceutical formulations.
This compound exhibits its biological effects primarily through interaction with neurotransmitter systems. Research indicates that it may modulate neurotransmitter release and receptor activity, which is essential for its analgesic properties. The compound is believed to interact with various biological targets, including:
- Receptors : Potential modulation of pain signaling pathways.
- Enzymes : Inhibition of enzymes involved in neurotransmitter metabolism.
This mechanism aligns with findings from studies on structurally similar compounds that demonstrate analgesic and anti-inflammatory effects.
Analgesic and Anti-inflammatory Properties
Studies have shown that this compound possesses significant analgesic and anti-inflammatory activities. Its structural similarities to known analgesics suggest a potential role in pain management therapies. The compound's ability to influence pain signaling pathways makes it a candidate for further research in treating chronic pain conditions.
Case Studies and Research Findings
-
Pain Management Studies :
- A study indicated that compounds with similar structures effectively reduced pain responses in animal models, suggesting that this compound could have comparable effects.
-
Neurotransmitter Interaction :
- Research demonstrated that the compound might enhance the release of certain neurotransmitters while inhibiting others, thereby balancing excitatory and inhibitory signals in the nervous system.
-
Anti-inflammatory Effects :
- In vitro studies highlighted the compound's potential to reduce inflammation markers in cell cultures exposed to inflammatory stimuli.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Analgesic, Anti-inflammatory | Modulation of neurotransmitter release |
| Lidocaine | Local anesthetic | Sodium channel blockade |
| 2-Aminothiazole derivatives | Antibacterial | Inhibition of bacterial growth |
This table illustrates how this compound compares to other biologically active compounds in terms of activity and mechanism .
Safety and Toxicity Profile
Preliminary studies on the safety profile of this compound suggest it has a favorable toxicity profile when administered at therapeutic doses. Further investigations are necessary to establish long-term safety data and any potential side effects associated with its use.
Q & A
How can the synthesis of N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride be optimized to improve yield and purity?
Methodological Answer:
Synthesis optimization involves multi-step reactions. A common approach includes:
- Intermediate Formation: React 2-amino-4,6-dimethylaniline with acetic anhydride to form the acetamide core. Temperature control (~80–100°C) and stoichiometric excess of acetic anhydride enhance conversion .
- Hydrochloride Salt Formation: Treat the freebase with hydrochloric acid in an aprotic solvent (e.g., ethanol) under controlled pH (3–4) to precipitate the hydrochloride salt.
- Purification: Recrystallization using ethanol/water mixtures improves purity. Yield optimization may require reduced reaction times or catalytic acid (e.g., H₂SO₄) for acetylation .
What analytical techniques are most effective for quantifying this compound in complex biological matrices?
Methodological Answer:
- HPLC with UV Detection: Use a C18 column, mobile phase (acetonitrile:phosphate buffer, pH 3.0), and UV detection at 254 nm. Lidocaine analogs (e.g., ) validate this approach for acetamides in serum .
- LC-MS/MS: Offers higher sensitivity for trace quantification. Electrospray ionization (ESI+) and MRM transitions (e.g., m/z 223 → 152) reduce matrix interference .
- Voltammetry: Direct electro-oxidation on carbon electrodes provides rapid screening but requires pH optimization (e.g., acetate buffer, pH 4.5) .
What factors influence the stability of this compound under various storage conditions?
Methodological Answer:
- Light Sensitivity: Store in amber vials to prevent photodegradation. UV-Vis spectroscopy monitors absorbance shifts indicative of decomposition .
- Hygroscopicity: Desiccate samples (≤30% RH) to avoid hydrate formation, which alters solubility and bioavailability .
- Temperature: Accelerated stability studies (40°C/75% RH) over 6 weeks predict shelf-life. HPLC tracks degradation products like deacetylated amines .
How can spectroscopic methods confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm substituent positions (e.g., methyl groups at 4,6-positions and acetamide resonance at δ ~2.1 ppm) .
- X-ray Crystallography: Resolves crystal packing and hydrogen bonding between the hydrochloride and acetamide groups (e.g., for analogs) .
- FT-IR: Amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) validate functional groups .
What biological mechanisms are hypothesized for this compound based on structural analogs?
Methodological Answer:
- Sodium Channel Blockade: Structural similarity to lidocaine ( ) suggests interaction with voltage-gated Na⁺ channels, inhibiting nerve signal propagation .
- Anti-inflammatory Potential: Amino groups may modulate cytokine pathways (e.g., IL-6 inhibition) as seen in related acetamide derivatives .
- Metabolic Pathways: CYP1A2-mediated hepatic metabolism is likely, requiring in vitro microsomal assays to confirm .
What are the primary degradation products of this compound under accelerated stability conditions?
Methodological Answer:
- Hydrolytic Degradation: In acidic/basic conditions, cleavage of the acetamide bond yields 2-amino-4,6-dimethylaniline, detectable via HPLC .
- Oxidation: Formamide derivatives may form under oxidative stress (e.g., H₂O₂ exposure), identified by LC-MS .
- Thermal Decomposition: Charring above 200°C produces polycyclic aromatic hydrocarbons (PAHs), analyzed via GC-MS .
How can molecular docking studies predict the interaction of this compound with biological targets?
Methodological Answer:
- Target Selection: Prioritize proteins with acetamide-binding pockets (e.g., voltage-gated ion channels, MMP-3) .
- Docking Software: Use AutoDock Vina with force fields (AMBER) to simulate ligand-receptor binding. The amino group’s hydrogen bonding to Asp/Lys residues enhances affinity .
- Validation: Compare docking scores (ΔG) with experimental IC₅₀ values from electrophysiology assays .
How can researchers resolve discrepancies in reported pharmacological activities of this compound derivatives?
Methodological Answer:
- Purity Verification: Use orthogonal methods (HPLC, elemental analysis) to confirm compound integrity. Impurities (e.g., ) skew bioactivity data .
- Assay Standardization: Replicate studies under identical conditions (pH, temperature, cell lines) to isolate variables .
- Meta-Analysis: Compare datasets across analogs (e.g., lidocaine derivatives in ) to identify structure-activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
